molecular formula C14H13Br B14005244 1-Bromo-2-but-1-en-1-ylnaphthalene

1-Bromo-2-but-1-en-1-ylnaphthalene

Cat. No.: B14005244
M. Wt: 261.16 g/mol
InChI Key: QMJRBIBSGSVEQN-UHFFFAOYSA-N
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Description

1-Bromo-2-but-1-en-1-ylnaphthalene is a brominated naphthalene derivative featuring a bromine atom at the 1-position and a butenyl group (CH₂-CH₂-CH=CH₂) at the 2-position. The butenyl substituent introduces a conjugated double bond system, which may enhance reactivity in cross-coupling reactions or influence electronic properties of the aromatic ring.

Key properties inferred from structural analogs:

  • Molecular formula: Likely C₁₄H₁₃Br (based on substituent addition to naphthalene).
  • Reactivity: The bromine atom is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the butenyl group may participate in Diels-Alder or polymerization reactions.

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

1-bromo-2-but-1-enylnaphthalene

InChI

InChI=1S/C14H13Br/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15/h3-10H,2H2,1H3

InChI Key

QMJRBIBSGSVEQN-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

Preparation Methods

Direct Cross-Coupling of 1-Bromonaphthalene with Vinyl Organometallic Reagents

One of the most effective preparation routes involves the direct catalytic cross-coupling of 1-bromonaphthalene with vinyl lithium or vinyl magnesium reagents under inert atmosphere conditions. This method uses Schlenk techniques and nitrogen atmosphere to prevent oxidation and moisture interference.

  • Procedure : 1-bromonaphthalene is reacted with (Z)-prop-1-en-1-yllithium or similar vinyl lithium reagents at room temperature or slightly elevated temperatures (e.g., 35 °C).
  • Outcome : The reaction yields 1-bromo-2-(but-1-en-1-yl)naphthalene as a colorless oil after purification by column chromatography.
  • Yields : Reported yields are high, approximately 73% to 93% depending on reaction conditions and substrates.
  • Characterization : The product is confirmed by ^1H NMR and ^13C NMR spectroscopy, showing characteristic vinyl and aromatic proton signals, and by mass spectrometry (EI-MS) with molecular ion peaks consistent with the expected molecular weight (approx. 261.16 g/mol).
Parameter Details
Starting material 1-Bromonaphthalene
Organometallic reagent (Z)-prop-1-en-1-yllithium (0.68 M)
Solvent Typically anhydrous ether or THF
Temperature Room temperature to 35 °C
Atmosphere Nitrogen (inert)
Purification Column chromatography (SiO2, n-pentane/Et2O 99:1)
Yield 73–93%
Product state Colorless oil

Grignard Reaction Using 2-Methylallylmagnesium Chloride

Another synthetic approach involves the reaction of 1-bromo-2-(bromomethyl)naphthalene with 2-methylallylmagnesium chloride (a Grignard reagent) to install the but-1-en-1-yl substituent at the 2-position.

  • Procedure : The bromomethyl derivative of naphthalene is treated with 2.5 equivalents of 2-methylallylmagnesium chloride at elevated temperatures (around 40–45 °C).
  • Outcome : The reaction proceeds to give 1-bromo-2-(3-methylbut-3-en-1-yl)naphthalene, which is closely related structurally to this compound.
  • Yield : Reported yields are around 80–90%.
  • Notes : This method is analogous and adaptable for the preparation of various substituted vinyl-naphthalene derivatives.
Parameter Details
Starting material 1-Bromo-2-(bromomethyl)naphthalene
Organometallic reagent 2-Methylallylmagnesium chloride (2.5 equiv)
Temperature 40–45 °C
Solvent Ether or THF
Yield 80–90%
Product state Clear oil

Domino Bromo-Cyclization and Elimination from Homoallylic Trichloroacetimidates

A less direct but innovative approach involves the use of N-bromoacetamide-mediated domino cyclization and elimination reactions starting from homoallylic trichloroacetimidates.

  • Procedure : Heating a mixture of homoallylic trichloroacetimidates with N-bromoacetamide in dimethylformamide (DMF) at 90 °C leads to bromo-cyclization and elimination, yielding bromo-substituted butene derivatives.
  • Application : While this method is mainly reported for 1-bromo-2-amino-3-butene derivatives, the mechanistic pathway suggests potential adaptation for synthesizing this compound analogs.
  • Yield : Moderate to excellent yields reported for related compounds.
  • Significance : This method offers a domino reaction pathway that may be exploited for complex vinyl bromide synthesis.

Data Tables Summarizing Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
Cross-coupling with vinyl lithium 1-Bromonaphthalene (Z)-prop-1-en-1-yllithium, N2, RT-35 °C 73–93 Column chromatography purification
Grignard reaction with 2-methylallylmagnesium chloride 1-Bromo-2-(bromomethyl)naphthalene 2.5 equiv 2-methylallylmagnesium chloride, 40–45 °C 80–90 Clear oil product
Domino bromo-cyclization/elimination Homoallylic trichloroacetimidates N-bromoacetamide, DMF, 90 °C Moderate to excellent Domino reaction, potential for analog synthesis
Ullmann-type coupling (related) Aryl halides Cu catalyst, pyridine, 120–250 °C Variable Less direct, lower yields

Research Discoveries and Analytical Data

  • NMR Spectroscopy : ^1H NMR spectra of this compound show aromatic multiplets between δ 7.3–8.0 ppm, vinyl protons around δ 5.1–6.1 ppm, and methyl group doublets near δ 1.6–1.8 ppm, confirming the vinyl side chain attachment.
  • Mass Spectrometry : Electron ionization mass spectra exhibit molecular ion peaks consistent with the molecular weight of 261.16 g/mol, with characteristic fragment ions supporting the structure.
  • Chromatographic Purification : Silica gel column chromatography using n-pentane/diethyl ether mixtures effectively isolates the pure compound.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

1-Bromo-2-but-1-en-1-ylnaphthalene participates in palladium-catalyzed Suzuki couplings with arylboronic acids to form biaryl derivatives. The reaction proceeds via:

  • Oxidative addition : The Pd(0) catalyst inserts into the C–Br bond, forming a Pd(II) intermediate.

  • Transmetalation : Arylboronic acid transfers its aryl group to Pd(II).

  • Reductive elimination : The C–C bond forms, releasing the biaryl product and regenerating Pd(0) .

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: THF or DMF at 80–100°C

Example :

1 Bromo 2 but 1 en 1 ylnaphthalene+PhB OH 2Pd base2 Butenylnaphthalene Ph+HBr\text{1 Bromo 2 but 1 en 1 ylnaphthalene}+\text{PhB OH }_2\xrightarrow{\text{Pd base}}\text{2 Butenylnaphthalene Ph}+\text{HBr}

Diels–Alder Cycloadditions

The electron-deficient alkene group acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), yielding naphthalene-fused cyclohexenes.

Key Features :

  • Regioselectivity : Governed by orbital interactions (HOMO–LUMO overlap).

  • Stereochemistry : Endo rule favors transition states with maximal orbital overlap.

Conditions :

  • Solvent: Toluene or DCM

  • Temperature: 25–60°C

Elimination and Substitution Reactions

The bromoalkene moiety undergoes both elimination and nucleophilic substitution:

E2 Elimination

In the presence of strong bases (e.g., KOtBu), β-hydrogen abstraction leads to 1,3-butadienylnaphthalene:

1 Bromo 2 but 1 en 1 ylnaphthaleneBase1 3 Butadienylnaphthalene+HBr\text{1 Bromo 2 but 1 en 1 ylnaphthalene}\xrightarrow{\text{Base}}\text{1 3 Butadienylnaphthalene}+\text{HBr}

SN2 Substitution

Nucleophiles (e.g., NaOMe) displace bromide to form ethers or thioethers:

1 Bromo 2 but 1 en 1 ylnaphthalene+NaSMe2 Butenylnaphthalene SMe+NaBr\text{1 Bromo 2 but 1 en 1 ylnaphthalene}+\text{NaSMe}\rightarrow \text{2 Butenylnaphthalene SMe}+\text{NaBr}

Cross-Coupling Reactions

Beyond Suzuki couplings, the compound engages in:

Reaction Type Catalyst Product Conditions
Heck Coupling Pd(OAc)₂, PPh₃Styryl-substituted naphthaleneDMF, 100°C, K₂CO₃
Stille Coupling PdCl₂(MeCN)₂Biaryl alkenesTHF, 80°C, CuI co-catalyst

Mechanistic Notes :

  • Heck : Alkene insertion into Pd–C bond followed by β-hydride elimination .

  • Stille : Transmetalation with organostannanes precedes reductive elimination.

Mechanistic and Spectroscopic Insights

  • Kinetics : Reactions are first-order in both substrate and catalyst, with activation energies influenced by steric hindrance from the naphthalene group.

  • Spectroscopy :

    • ¹H NMR : Vinyl protons resonate at δ 5.8–6.2 ppm (doublets, J = 12–16 Hz).

    • IR : C=C stretch at 1640–1680 cm⁻¹; C–Br at 560–610 cm⁻¹.

Scientific Research Applications

1-bromo-2-((E)-but-1-enyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-2-((E)-but-1-enyl)naphthalene depends on the specific reactions it undergoes. In the Suzuki–Miyaura coupling reaction, the mechanism involves oxidative addition of the bromo compound to the palladium catalyst, followed by transmetalation with the boron reagent and reductive elimination to form the desired product . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Brominated Naphthalene Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
1-Bromo-2-but-1-en-1-ylnaphthalene C₁₄H₁₃Br ~261.12 (calculated) Br (1), butenyl (2) Potential cross-coupling reagent N/A
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 Br (1), CH₃ (2) Studied for C–Br bond dissociation ; Suzuki coupling precursor
1-Bromo-2-methoxynaphthalene C₁₁H₉BrO 237.10 Br (1), OCH₃ (2) Electron-donating OCH₃ increases ring reactivity
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ 300.00 Br (1), CH₂Br (2) Bifunctional reactivity (halogenation, alkylation)
1-Bromo-2,7-dimethylnaphthalene C₁₂H₁₁Br 235.12 Br (1), CH₃ (2,7) Steric hindrance affects substitution patterns

Key Observations :

  • Electron Effects : The methoxy group in 1-bromo-2-methoxynaphthalene activates the naphthalene ring toward electrophilic substitution, whereas bromine is electron-withdrawing . The butenyl group in the target compound may donate electron density via conjugation, altering reactivity compared to methyl or bromomethyl analogs.
  • Steric Considerations : Bulky substituents (e.g., 2,7-dimethyl in ) hinder reactions at adjacent positions, whereas the linear butenyl group may offer flexibility in synthetic applications.

Reactivity in Cross-Coupling Reactions

Brominated naphthalenes are widely used in Suzuki-Miyaura couplings. For example:

  • 1-Bromo-2-methylnaphthalene participates in Pd-catalyzed couplings to form biaryl structures .
  • 1-Bromo-4-methoxynaphthalene (analogous to ) undergoes coupling with boronic acids, facilitated by electron-donating groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Bromo-2-but-1-en-1-ylnaphthalene, and what are the critical reaction parameters?

  • Answer: The synthesis of this compound typically involves bromination of a pre-functionalized naphthalene derivative. For example, bromoethane or analogous brominating agents can be used in electrophilic substitution or radical addition reactions. Key parameters include temperature control (20–80°C), solvent selection (e.g., dichloromethane or THF), and catalysts like Lewis acids (e.g., FeBr₃). Evidence from analogous compounds (e.g., brominated diarylethylenes) suggests optimizing stoichiometry to minimize di-substitution byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR: Look for vinyl proton signals (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
  • ¹³C NMR: The brominated carbon typically appears at δ 110–125 ppm.
    Infrared (IR) spectroscopy identifies C-Br stretches (~550–650 cm⁻¹) and alkene C=C (~1600–1680 cm⁻¹). Mass spectrometry (EI-MS) confirms the molecular ion peak (expected m/z ≈ 245–250). Cross-referencing with NIST data for bromonaphthalenes ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in diverse solvent environments?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Key outputs include HOMO-LUMO gaps (indicating reactivity) and electrostatic potential maps to identify electrophilic sites. Studies on similar brominated aromatics suggest that polar aprotic solvents enhance stability by reducing nucleophilic attack .

Q. What strategies resolve contradictions in thermal stability data for brominated naphthalene derivatives like this compound?

  • Answer: Contradictions often arise from varying experimental conditions (e.g., heating rates, purity). Researchers should:

  • Standardize protocols: Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min).
  • Validate purity: Chromatographic methods (HPLC, GC-MS) isolate degradation products.
  • Cross-reference literature: Compare findings with ATSDR’s toxicological profiles for structurally related compounds, which emphasize reproducibility in analytical methods .

Q. How does the butenyl substituent influence the electronic properties of the naphthalene ring compared to simpler bromonaphthalenes?

  • Answer: The butenyl group introduces electron-withdrawing conjugation via the alkene, lowering the π-electron density of the naphthalene ring. UV-Vis spectroscopy shows a bathochromic shift (~10–20 nm) compared to 1-bromonaphthalene. Computational analysis (e.g., Natural Bond Orbital theory) quantifies hyperconjugative interactions, which affect reactivity in cross-coupling reactions .

Methodological Challenges

Q. What are common side reactions during the synthesis of this compound, and how can they be suppressed?

  • Answer: Side reactions include:

  • Di-bromination: Mitigated by using stoichiometric bromine equivalents and low temperatures.
  • Alkene isomerization: Avoid prolonged heating; employ radical inhibitors like BHT.
  • Oxidative degradation: Use inert atmospheres (N₂/Ar). Purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound. Analogous bromination studies highlight the importance of reaction monitoring (TLC) .

Safety and Handling

Q. What laboratory safety protocols are essential when handling this compound?

  • Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (vapor pressure ≈ 0.1 mmHg at 25°C).
  • Spill management: Absorb with vermiculite; neutralize with sodium bicarbonate.
  • First aid: For skin contact, wash with soap/water; seek medical attention if irritation persists. Safety data for 1-bromonaphthalene (CAS 90-11-9) provide a template for risk assessment .

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